![molecular formula C10H13F3N2O B2724674 1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol CAS No. 478068-17-6](/img/structure/B2724674.png)

1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol is an organic compound used as a chemical building block . It’s a fluoroalcohol and is often used as an organic solvent .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.222 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

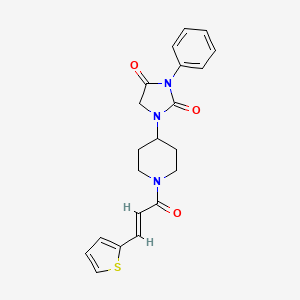

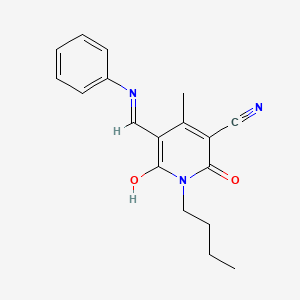

Chemical Characterization and Derivatives

Fluorinated Ethylchloroformate Derivatives : A study by Vatankhah and Moini (1994) discusses the formation of n-ethoxycarbonyl amino acid trifluoroethyl (or ethyl) esters through a reaction involving ethyl chloroformate, trifluoroethanol (or ethanol), and pyridine. These derivatives produce strong peaks in both positive and negative chemical ionization gas chromatography/mass spectrometry, highlighting their utility in sensitive detection methods (Vatankhah & Moini, 1994).

Reactivity with Amines and Alcohols : Research by Furin et al. (2000) on the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with secondary amines or alcohols led to the discovery of various fluorine-containing compounds, demonstrating the diverse reactivity and potential for creating fluorinated derivatives (Furin et al., 2000).

Isotope Ratio Analysis : Pietzsch, Julius, and Hanefeld (1997) utilized N(O,S)-ethoxycarbonyl trifluoroethyl amino acid esters for the sensitive determination of specific enrichment of stable isotopically labeled tracer amino acids in blood plasma and protein hydrolysates. This method allows for precise tracking of amino acid metabolism (Pietzsch, Julius, & Hanefeld, 1997).

Synthesis and Material Science Applications

Polymorphism in Pharmaceutical Compounds : A study by Vogt et al. (2013) on polymorphic forms of a pharmaceutical compound utilized spectroscopic and diffractometric techniques, demonstrating the complexity of characterizing polymorphic pharmaceuticals. This research underscores the significance of analytical techniques in the development and quality control of pharmaceutical materials (Vogt et al., 2013).

Solvent Effects on Fluorescence Properties : Nandy, Mondal, and Singh (2019) explored the fluorescence properties of the noncanonical amino acid 2-(trifluoromethyl) tyrosine in various alcohols. Their study provides insights into how solvent environments can influence the fluorescence properties of amino acids, offering potential applications in biological imaging and sensing (Nandy, Mondal, & Singh, 2019).

Catalysis and Organic Synthesis

- Catalytic Activity : Ghashang, Mansoor, and Aswin (2013) described the use of pentafluorophenylammonium triflate (PFPAT) in the synthesis of chromeno[2,3-d]pyrimidinone derivatives, showcasing the role of fluorine-containing catalysts in facilitating high-yield, cleaner, and efficient organic synthesis processes (Ghashang, Mansoor, & Aswin, 2013).

Wirkmechanismus

Fluorinated Compounds

Fluorinated compounds, such as “1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol”, often exhibit unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms . These properties can include reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Pyridines

The compound “this compound” contains a pyridine ring, which is a basic heterocyclic aromatic ring. Pyridines are often used in the synthesis of pharmaceuticals and agrochemicals .

Fluoroalcohols

“this compound” is a type of fluoroalcohol, which are known to be good solvents . They can facilitate certain types of chemical reactions .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-(2-pyridin-2-ylethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O/c11-10(12,13)9(16)7-14-6-4-8-3-1-2-5-15-8/h1-3,5,9,14,16H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIILXKJHIKQKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide](/img/structure/B2724594.png)

![2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724604.png)

![5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2724606.png)

![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)

![ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2724613.png)